An In-depth Technical Guide to the Synthesis and Characterization of S-Methyl Tiopronin
An In-depth Technical Guide to the Synthesis and Characterization of S-Methyl Tiopronin
This guide provides a comprehensive overview of the synthesis and characterization of S-Methyl Tiopronin, a key metabolite of the drug Tiopronin.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and expert insights into the chemical principles and analytical validation of this compound. S-Methyl Tiopronin, also known as N-[2-(methylthio)-1-oxopropyl]glycine, is a modified form of the aminothiol compound Tiopronin where a methyl group is attached to the sulfur atom.[1] This modification enhances its stability and solubility.[1]
Strategic Synthesis of S-Methyl Tiopronin
The synthesis of S-Methyl Tiopronin from its precursor, Tiopronin, involves a selective S-methylation reaction. The primary challenge in this synthesis is the chemoselective alkylation of the thiol group in the presence of other potentially reactive functional groups, namely the carboxylic acid and the amide.
Mechanistic Considerations for S-Alkylation
The sulfur atom of the thiol group in Tiopronin is a soft nucleophile, making it highly reactive towards soft electrophiles like methyl iodide.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] To facilitate this, a mild base is typically employed to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and reaction conditions is critical to prevent side reactions such as O-alkylation of the carboxylate or N-alkylation of the amide.
Recommended Synthesis Protocol
This protocol is designed for high-yield, selective S-methylation of Tiopronin.
Materials:
-
Tiopronin
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve Tiopronin (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add finely powdered potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Methylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure S-Methyl Tiopronin.
Comprehensive Characterization of S-Methyl Tiopronin
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized S-Methyl Tiopronin. A multi-technique approach is recommended.
Physicochemical Properties
A summary of the key physicochemical properties of S-Methyl Tiopronin is presented in the table below.
| Property | Value | Source |
| CAS Number | 87254-91-9 | [1][3][5] |
| Molecular Formula | C₆H₁₁NO₃S | [1][3][5] |
| Molecular Weight | 177.22 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 410.9 °C at 760 mmHg | [1] |
| Density | 1.243 g/cm³ | [1] |
Spectroscopic and Chromatographic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of S-Methyl Tiopronin.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule.
| Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~1.4 | Doublet | -CH(S)-CH₃ |
| ~2.1 | Singlet | -S-CH₃ |
| ~3.5 | Quartet | -CH (S)-CH₃ |
| ~4.0 | Doublet | -NH-CH₂ -COOH |
| ~8.0 | Broad Singlet | -NH - |
| ~10-12 | Broad Singlet | -COOH |
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¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
| Predicted ¹³C Chemical Shift (δ, ppm) | Assignment |
| ~15 | -S-C H₃ |
| ~20 | -CH(S)-C H₃ |
| ~40 | -C H(S)-CH₃ |
| ~42 | -NH-C H₂-COOH |
| ~172 | -NH-CH₂-C OOH |
| ~175 | -C (=O)-NH- |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of S-Methyl Tiopronin, confirming its elemental composition.[6]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 178.2. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 176.2.
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Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information. Key predicted fragmentation pathways include the loss of the glycine moiety and cleavage of the thioether bond.
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Corresponding Neutral Loss |
| 178.2 ([M+H]⁺) | 132.1 | H₂O + CO |
| 104.1 | Glycine | |
| 75.1 | C₃H₅OS |
High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the synthesized S-Methyl Tiopronin.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
Visualizing the Workflow
To provide a clear overview of the synthesis and characterization process, the following diagrams have been generated.
Caption: Synthetic pathway for S-Methyl Tiopronin.
Caption: Analytical workflow for S-Methyl Tiopronin characterization.
Conclusion
This technical guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of S-Methyl Tiopronin. The provided protocols and analytical parameters are designed to ensure the production of a high-purity compound and its unambiguous identification. Adherence to these guidelines will enable researchers and drug development professionals to confidently synthesize and validate S-Methyl Tiopronin for their specific applications.
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